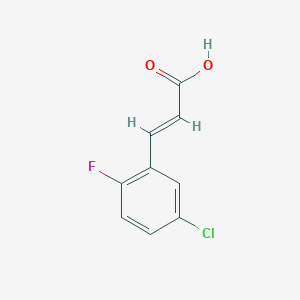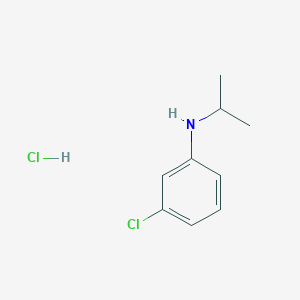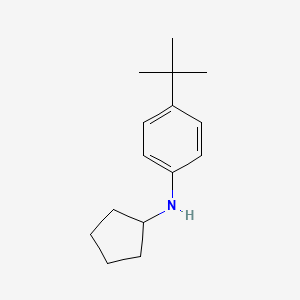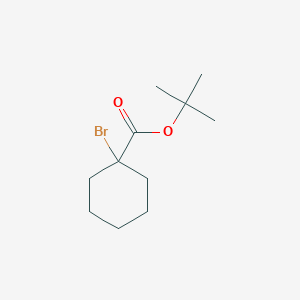
Tert-butyl 1-bromocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-bromocyclohexane-1-carboxylate is an organic compound with the molecular formula C11H19BrO2. It is a derivative of cyclohexane, where a bromine atom and a tert-butyl ester group are attached to the same carbon atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-bromocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl cyclohexane-1-carboxylate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-bromocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF).
Reduction: Conducted in ether solvents under an inert atmosphere to prevent oxidation.
Major Products Formed
Nucleophilic Substitution: Produces various substituted cyclohexane derivatives.
Elimination Reactions: Yields cyclohexene derivatives.
Reduction: Results in tert-butyl cyclohexane-1-carboxylate.
Scientific Research Applications
Tert-butyl 1-bromocyclohexane-1-carboxylate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-bromocyclohexane-1-carboxylate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-chlorocyclohexane-1-carboxylate
- Tert-butyl 1-iodocyclohexane-1-carboxylate
- Tert-butyl 1-fluorocyclohexane-1-carboxylate
Uniqueness
Tert-butyl 1-bromocyclohexane-1-carboxylate is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for controlled reactions and the formation of a wide range of derivatives .
Properties
IUPAC Name |
tert-butyl 1-bromocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO2/c1-10(2,3)14-9(13)11(12)7-5-4-6-8-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCNFXXBDNYCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B7813073.png)
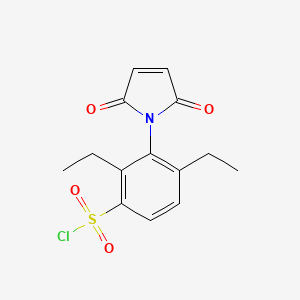
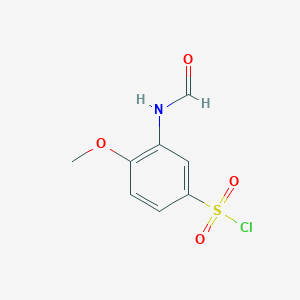
![5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride](/img/structure/B7813089.png)
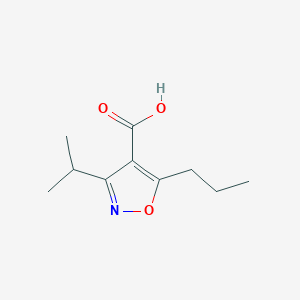
![4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B7813096.png)
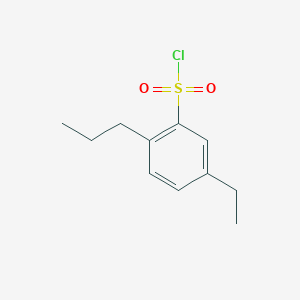

![4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione](/img/structure/B7813130.png)

